Superior Potency Against P. vivax DHODH Compared to Clinical Candidate DSM265
DSM705 demonstrates 1.4-fold greater potency against Plasmodium vivax DHODH (PvDHODH) compared to the clinical-stage triazolopyrimidine inhibitor DSM265. In the same steady-state kinetic assay, DSM705 achieves an IC50 of 52 nM against PvDHODH, whereas DSM265 exhibits an IC50 of 72 nM [1]. This enhanced activity against the P. vivax enzyme is critical for targeting the dormant liver stage of this species, which is a major obstacle to malaria eradication [2].
| Evidence Dimension | PvDHODH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 52 nM (pIC50 7.3) |
| Comparator Or Baseline | DSM265: 72 nM (pIC50 7.1) |
| Quantified Difference | 1.4-fold more potent (28% lower IC50) |
| Conditions | Steady-state kinetic analysis of recombinant P. vivax DHODH enzyme |
Why This Matters
For procurement in antimalarial research targeting P. vivax, DSM705 offers a quantifiable potency advantage over the leading clinical candidate, making it a superior tool compound for studying P. vivax DHODH inhibition and liver-stage activity.
- [1] IUPHAR/BPS Guide to Pharmacology. DSM705 Ligand Page: PvDHODH inhibition data. View Source
- [2] Palmer MJ, et al. J Med Chem. 2021;64(9):6085-6136. View Source
